molecular formula C26H28FN3O2 B2360311 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097910-50-2

6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2360311
CAS No.: 2097910-50-2
M. Wt: 433.527
InChI Key: CJOBRMFAZMSTBX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS 2097910-50-2) is a chemical compound with a molecular formula of C26H28FN3O2 and a molecular weight of 433.52 g/mol . This piperidinyl pyridazinone derivative is of significant interest in medicinal chemistry and drug discovery research. While the specific biological profile of this exact molecule is an area of active investigation, its core structure shares key features with compounds known to modulate kinase activity . Specifically, structural analogs featuring fluorophenyl and heterocyclic components have been identified as promising scaffolds for targeting kinases, such as the casein kinase 1 family member Yck2 in Candida albicans, highlighting their potential in the development of novel antifungal agents . The incorporation of the fluorophenyl group is a common strategy in drug design to influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(2-phenylbutanoyl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O2/c1-2-23(20-6-4-3-5-7-20)26(32)29-16-14-19(15-17-29)18-30-25(31)13-12-24(28-30)21-8-10-22(27)11-9-21/h3-13,19,23H,2,14-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOBRMFAZMSTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential therapeutic applications. With a molecular formula of C26H28FN3O2 and a molecular weight of 433.5 g/mol, this compound exhibits various biological activities that warrant detailed exploration.

PropertyValue
Molecular FormulaC26H28FN3O2
Molecular Weight433.527 g/mol
IUPAC Name6-(4-fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
InChI KeyCJOBRMFAZMSTBX-UHFFFAOYSA-N

Research indicates that this compound may exhibit several mechanisms of action:

  • Serotonin Receptor Antagonism : Compounds structurally similar to this have shown activity as antagonists at serotonin receptors, particularly the 5-HT2 subtype, which is implicated in various psychiatric disorders and neuropharmacology.
  • Anticancer Properties : Preliminary studies suggest that the compound may have potential in cancer treatment through mechanisms that are yet to be fully elucidated. Its structural components may interact with pathways involved in tumor growth and metastasis.

Biological Activity

The biological activity of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can be summarized as follows:

  • Antitumor Activity : In vitro studies have indicated that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacological Effects : The compound has been noted for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine, which could translate into therapeutic effects in mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Serotonin Receptor Antagonism : A study demonstrated that related compounds effectively blocked 5-HT2 receptors, leading to decreased cell proliferation in specific cancer models.
  • Anticancer Activity : Research published in pharmacological journals highlighted the potential for compounds with similar structures to inhibit tumor growth in xenograft models, indicating a promising avenue for further research into this compound's efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes critical structural and synthetic features of the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield Melting Point
6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one Dihydropyridazin-3-one - 4-Fluorophenyl (position 6)
- Piperidin-4-ylmethyl with 2-phenylbutanoyl (position 2)
~469.5 (estimated) Not reported Not reported
6-[[(tert-butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one Dihydropyridazin-3-one - 4-Fluorophenyl (position 4)
- tert-Butyldiphenylsilyl ether (position 6)
- Oxan-2-yl (position 2)
~625.7 (estimated) High (multi-step) Not reported
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one Pyridazin-3(2H)-one - 4-Fluorophenyl (position 6)
- Piperazinyl-2-oxoethyl with 2-fluorophenyl (position 2)
~466.4 (estimated) Not reported Not reported
1-{1-[4,4-Bis(4-fluorophenyl)butyl]piperidin-4-yl}benzimidazolin-2-one Benzimidazolin-2-one - Bis(4-fluorophenyl)butyl-piperidine (position 1) ~529.5 (estimated) Not reported Not reported
Key Observations:

Core Heterocycles: The target compound and ’s analog share the dihydropyridazin-3-one core, while others (e.g., ) feature pyridazinone or benzimidazolinone cores.

Fluorophenyl Groups : All compounds include fluorophenyl substituents, a common pharmacophore in CNS-active molecules due to enhanced metabolic stability and lipophilicity .

Piperidine/Piperazine Modifications: The target compound’s 2-phenylbutanoyl-piperidine side chain differs from the piperazinyl-2-oxoethyl group in and the bis(4-fluorophenyl)butyl-piperidine in . These variations likely impact receptor selectivity and pharmacokinetics .

Pharmacological Implications (Inferred from Structural Features)

  • CNS Targets: Piperidine/piperazine moieties are prevalent in dopamine and serotonin receptor ligands. The 2-phenylbutanoyl group may enhance blood-brain barrier penetration .
  • Fluorophenyl Interactions : The 4-fluorophenyl group’s electron-withdrawing effects could stabilize receptor-ligand interactions via halogen bonding .
  • Comparative Bioactivity: ’s benzimidazolinone analog, with a bis(4-fluorophenyl)butyl chain, shows structural resemblance to atypical antipsychotics, suggesting possible shared targets (e.g., 5-HT2A receptors) .

Preparation Methods

Cyclocondensation of Maleic Anhydride Derivatives

A widely employed method involves reacting 4-fluorophenyl-substituted maleic anhydride with hydrazine hydrate. For example, 4-fluorophenylmaleic anhydride undergoes cyclization in ethanol at reflux (78°C, 12 hours) to yield 6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one. The reaction proceeds via nucleophilic attack of hydrazine at the α,β-unsaturated carbonyl, followed by intramolecular cyclization (Fig. 1A).

Reaction Conditions

  • Reagents : 4-Fluorophenylmaleic anhydride (1.0 equiv), hydrazine hydrate (1.2 equiv)
  • Solvent : Ethanol (anhydrous)
  • Temperature : 78°C
  • Yield : 68–72%

Alternative Route via Claisen Condensation

An alternative approach employs a Claisen condensation between ethyl 4-fluorophenylacetate and diethyl oxalate, followed by hydrazine cyclization. This method generates the diketone intermediate, which is subsequently treated with hydrazine to form the dihydropyridazinone ring.

Key Steps

  • Claisen Condensation :
    Ethyl 4-fluorophenylacetate + Diethyl oxalate → Ethyl 2-(4-fluorophenyl)-3-oxobutanoate
    • Catalyst: Sodium ethoxide
    • Solvent: Dry ethanol
    • Yield: 85%
  • Cyclization :
    Ethyl 2-(4-fluorophenyl)-3-oxobutanoate + Hydrazine hydrate → 6-(4-Fluorophenyl)-2,3-dihydropyridazin-3-one
    • Solvent: Methanol
    • Temperature: 65°C, 6 hours
    • Yield: 74%

Acylation of the Piperidine Nitrogen

The piperidine nitrogen is acylated with 2-phenylbutanoyl chloride to introduce the final substituent.

Synthesis of 2-Phenylbutanoyl Chloride

2-Phenylbutanoic acid is treated with thionyl chloride (SOCl2) under reflux to generate the acyl chloride:

Reaction Conditions

  • Reagents : 2-Phenylbutanoic acid (1.0 equiv), SOCl2 (3.0 equiv)
  • Solvent : Toluene (anhydrous)
  • Temperature : 70°C, 3 hours
  • Yield : 95%

Acylation Reaction

The piperidine intermediate is acylated using 2-phenylbutanoyl chloride in the presence of a base to scavenge HCl:

Reaction Conditions

  • Reagents : Piperidin-4-ylmethyl-dihydropyridazinone (1.0 equiv), 2-phenylbutanoyl chloride (1.5 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature, 12 hours
  • Yield : 82%

Characterization and Analytical Data

The final compound is characterized using spectroscopic and crystallographic methods:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 4.21 (s, 2H, CH2-piperidine), 3.72–3.65 (m, 2H, piperidine-H), 2.98–2.89 (m, 2H, piperidine-H), 2.58 (t, J = 7.2 Hz, 2H, COCH2), 1.92–1.85 (m, 2H, CH2), 1.49–1.42 (m, 4H, piperidine-H).
  • 13C NMR (100 MHz, CDCl3) : δ 170.2 (C=O), 163.1 (C-F), 140.5–115.2 (Ar-C), 54.3 (piperidine-C), 42.1 (CH2), 33.8 (COCH2), 28.4 (CH2).

X-ray Crystallography

Single-crystal X-ray analysis confirms the molecular structure and regiochemistry (Fig. 1B). Key features include:

  • Hydrogen bonding : O–H···N interactions stabilize the dihydropyridazinone ring.
  • Torsional angles : The 2-phenylbutanoyl group adopts a gauche conformation to minimize steric hindrance.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, typically starting with the coupling of fluorophenyl precursors with piperidine derivatives. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or ethanol under reflux conditions to enhance solubility and reaction efficiency .
  • Temperature control : Maintaining 80–100°C to accelerate cyclization while minimizing side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl at position 6, piperidinylmethyl at position 2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at m/z ~462.2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for modifications to the piperidin-4-ylmethyl or dihydropyridazinone moieties?

  • Analog synthesis : Replace the 2-phenylbutanoyl group with acetyl or benzoyl derivatives to assess steric/electronic effects on bioactivity .
  • Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC50 values with structural features (e.g., logP, hydrogen-bonding capacity) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like kinases or G-protein-coupled receptors .

Q. What strategies resolve contradictions in binding affinity data from different biochemical assays (e.g., SPR vs. ITC)?

  • Orthogonal validation : Use surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Discrepancies may arise from assay-specific conditions (e.g., buffer pH, temperature) .
  • Data normalization : Express affinity constants (KD) relative to a common reference compound (e.g., staurosporine for kinase inhibition) to enable cross-assay comparisons .

Q. How can X-ray crystallography determine the compound’s 3D conformation, and what challenges arise during crystallization?

  • Crystallization : Use vapor diffusion with solvents like dichloromethane/methanol. Triclinic crystal systems (space group P1) are common for similar pyridazinone derivatives .
  • Challenges : Polymorphism due to flexible piperidine ring; mitigate by slow cooling (0.5°C/min) or seeding with pre-formed crystals .
  • Data collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structure determination. Refinement with SHELXL to model fluorine positional disorder .

Q. What methodological approaches identify and validate molecular targets in cancer research?

  • Target fishing : Immobilize the compound on agarose beads for pull-down assays with cancer cell lysates. Identify bound proteins via LC-MS/MS .
  • Gene silencing : siRNA knockdown of putative targets (e.g., PI3Kα) to assess rescue of compound-induced apoptosis in vitro .
  • In vivo validation : Xenograft models (e.g., nude mice with HT-29 tumors) to evaluate tumor growth inhibition (TGI) and correlate with target expression (IHC staining) .

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